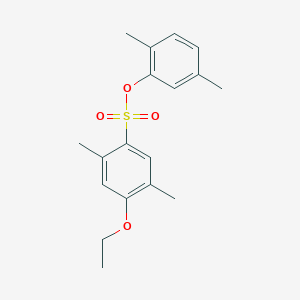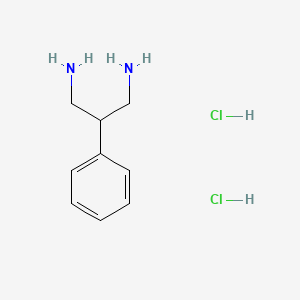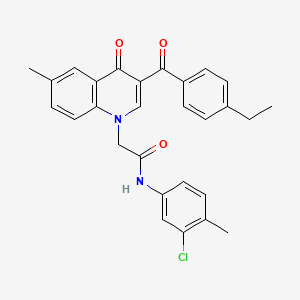![molecular formula C19H25NO5 B2628062 Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-41-3](/img/structure/B2628062.png)
Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as Ro 20-1724, is a selective phosphodiesterase 4 (PDE4) inhibitor. It has been widely used in scientific research to investigate the role of PDE4 in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Chemical Properties
Cytotoxic Neolignans from Traditional Medicine
A study by Ma et al. (2017) discovered new neolignans, including compounds related to benzofuran derivatives, from the seeds of Daphniphyllum macropodum Miq. These compounds were evaluated for their antiproliferative activity on human NSCLC A549 and H460 cell lines, with one compound significantly inhibiting cancer cell growth, suggesting potential applications in cancer therapy (Ma et al., 2017).
Benzofuro[3,2-c]pyridine Synthesis
Mojumdar et al. (2009) developed a method for synthesizing [1]benzofuro[3,2-c]pyridine derivatives, starting from 1-benzofuran-2-carbaldehyde. This research demonstrates the versatility of benzofuran compounds in creating complex structures with potential for pharmaceutical applications (Mojumdar et al., 2009).
Antioxidant and Antibacterial Phenolic Esters
Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, which showed significant in vitro antioxidant and antibacterial activity. This suggests benzofuran derivatives' potential in developing new antioxidant and antimicrobial agents (Shankerrao et al., 2013).
Applications in Drug Discovery
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Piccoli et al. (2012) evaluated the effects of various compounds, including a benzofuran derivative, in a binge eating model in female rats. The study suggests a major role of orexin-1 receptor mechanisms in binge eating, indicating potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Molecular Docking and Antituberculosis Study
Thorat et al. (2016) conducted a synthesis, SAR, molecular docking, and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, showcasing the application of benzofuran derivatives in the development of new antituberculosis agents (Thorat et al., 2016).
properties
IUPAC Name |
propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-6-20(7-2)17(21)11-23-14-8-9-16-15(10-14)18(13(5)25-16)19(22)24-12(3)4/h8-10,12H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAWNIQWGFRRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate](/img/structure/B2627983.png)

![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)
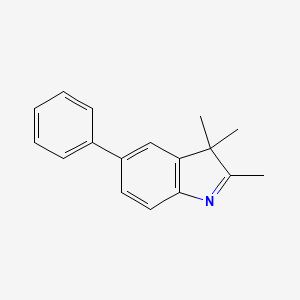
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2627987.png)


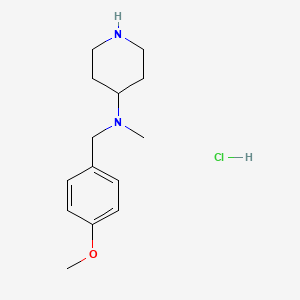
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2627996.png)

